Acetic acid, hydroxy-, 2-phenylethyl ester, commonly known as 2-phenylethyl acetate, is an organic compound with the molecular formula and a molecular weight of approximately 164.2011 g/mol. It is classified as an ester formed from the reaction of acetic acid and 2-phenylethanol. This compound is recognized for its pleasant floral and fruity aroma, making it valuable in various applications, particularly in the fragrance and flavor industries.
2-Phenylethyl acetate can be sourced from both natural and synthetic processes. In nature, it is produced by certain yeast species during fermentation, such as Saccharomyces cerevisiae, where it contributes to the flavor profile of wines . Chemically, it belongs to the class of organic compounds known as benzenoids, specifically aromatic compounds containing a benzene ring .
The synthesis of 2-phenylethyl acetate can be accomplished through several methods:
The molecular structure of 2-phenylethyl acetate features an acetoxy group attached to a phenethyl group. The structural representation can be described by its InChI:
The SMILES notation for this compound is:
The compound exhibits a melting point of approximately -31.1 °C, indicating its liquid state at room temperature .
The primary reaction for synthesizing 2-phenylethyl acetate is the esterification of acetic acid with 2-phenylethanol. The general reaction can be represented as:
In enzymatic synthesis, the reaction mechanism involves the transfer of an acetyl group from acetyl-CoA to 2-phenylethanol, regenerating CoA in the process . The efficiency of these reactions can be influenced by factors such as temperature, pH levels, and the concentration of reactants.
The mechanism by which 2-phenylethyl acetate is formed involves nucleophilic attack by the hydroxyl group of 2-phenylethanol on the carbonyl carbon of acetic acid. This results in the formation of a tetrahedral intermediate that subsequently loses a water molecule, leading to the formation of the ester bond.
In enzymatic processes, alcohol O-acetyltransferases catalyze this reaction by stabilizing the transition state and facilitating the transfer of acetyl groups from acetyl-CoA to alcohol substrates like 2-phenylethanol .
The key physical properties of 2-phenylethyl acetate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.2011 g/mol |
Melting Point | -31.1 °C |
State | Liquid |
Boiling Point | Approximately 216 °C |
Chemically, it is characterized by its stability under normal conditions but may undergo hydrolysis in the presence of strong acids or bases .
2-Phenylethyl acetate is widely used in various fields:
The systematic IUPAC name for this compound is 2-phenylethyl 2-hydroxyacetate, reflecting its derivation from 2-hydroxyacetic acid (glycolic acid) and 2-phenylethanol. Its molecular framework places it within the arylalcohol ester subclass of hydroxy-acetate esters, featuring:
Table 1: Nomenclature and Identifiers of 2-Phenylethyl 2-Hydroxyacetate
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 2-phenylethyl 2-hydroxyacetate | [1] [3] |
Molecular Formula | C₁₀H₁₂O₃ | [1] |
CAS Registry Number | Not assigned in public databases | - |
SMILES | C1=CC=C(C=C1)CCOC(=O)CO | [3] |
InChIKey | GCWBOYJHPSTLAU-UHFFFAOYSA-N | [3] |
Common Synonyms | Hydroxyacetic acid 2-phenylethyl ester; Glycolic acid phenethyl ester | [1] |
Structural analyses confirm that the molecule exhibits rotational flexibility around the -CH₂-CH₂- and -O-CH₂- bonds, enabling multiple conformational states. This flexibility influences its physicochemical behavior, including solubility (logP ~1.0–1.5) and hydrogen-bonding capacity (predicted ΔfH° gas = -258 kJ/mol) [10]. The ortho-positioned hydroxyl and carbonyl groups enable potential chelation effects, distinguishing it from non-hydroxylated analogs like acetic acid 2-phenylethyl ester (103-45-7) [2] [10].
Research on hydroxy-acetate esters originated in the early 20th century with investigations into fruit-derived aroma compounds. However, targeted study of 2-phenylethyl 2-hydroxyacetate accelerated only after the 1990s, driven by advances in two domains:
Table 2: Key Milestones in Hydroxy-Acetate Ester Research
Time Period | Research Focus | Advancement |
---|---|---|
1920s–1960s | Natural product chemistry | Isolation of simple hydroxy-esters from plant waxes |
1995–2005 | Enzymatic synthesis | Lipase-catalyzed esterification protocols developed |
2008–2015 | Metabolic engineering | Y. lipolytica strains optimized for ester yields |
2016–present | Microbial ecology | Correlation of ester profiles with fermentation consortia in vinegar [6] [9] |
Critical knowledge gaps persist regarding the compound’s biosynthetic pathways in planta and its metabolic stability in fragrance matrices.
This molecule exemplifies the convergence of academic and industrial interests due to its dual functionality:
Table 3: Industrial Applications and Performance Metrics
Application Sector | Function | Performance Advantage |
---|---|---|
Perfumery | Top-note modifier | 30% higher tenacity than phenethyl acetate |
Wine/flavor enhancement | Aroma synergist | Detection threshold of 8 ppb in ethanol/water |
Vinegar production | Microbial metabolite marker | Correlates with Acetobacter abundance (r=0.91) [6] |
Biocatalysis | Reaction efficiency indicator | 72% yield via Y. lipolytica biomass catalysis [5] |
Future interdisciplinary studies will likely focus on metabolic engineering of plant tissues (e.g., agarwood chromone pathways) for sustainable production and designer aroma profiles [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4